molecular formula C16H19BrN4 B6448030 5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2640961-54-0

5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile

Cat. No. B6448030
CAS RN: 2640961-54-0
M. Wt: 347.25 g/mol
InChI Key: HNYJLGMBIJJAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings . It has a pyridine ring which is a six-membered ring with one nitrogen atom, and a pyrrole ring which is a five-membered ring also with one nitrogen atom . The presence of these heterocyclic rings suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and a variety of chemical reactions . The pyridine and pyrrole rings could potentially be formed through condensation reactions or cycloadditions . The exact synthetic route would depend on the starting materials and the desired substitution pattern on the final product .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups . The presence of the pyridine and pyrrole rings suggests that this compound may have aromatic properties . The bromine atom and the carbonitrile group (-CN) are both electron-withdrawing, which could affect the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and pyrrole rings, as well as the electron-withdrawing bromine and carbonitrile groups . It could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the pyridine and pyrrole rings could contribute to its stability and solubility . The bromine atom and the carbonitrile group could also affect its properties .

properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-5-bromopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c17-14-4-13(5-18)16(19-6-14)21-9-15(10-21)20-7-11-2-1-3-12(11)8-20/h4,6,11-12,15H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYJLGMBIJJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=C(C=C(C=N4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.